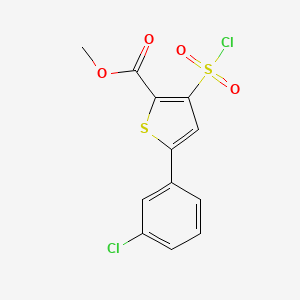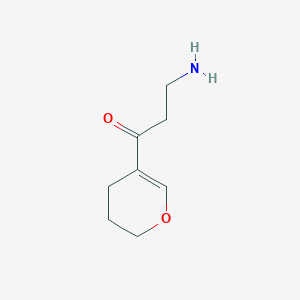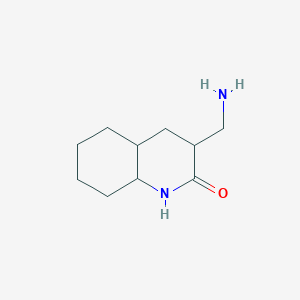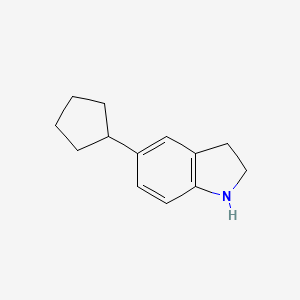
Methyl 5-(3-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(3-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a methyl ester group, a chlorophenyl group, and a chlorosulfonyl group attached to the thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the thiophene ring is reacted with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Sulfonylation: The chlorosulfonyl group can be introduced by reacting the intermediate compound with chlorosulfonic acid under controlled conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
化学反応の分析
Types of Reactions
Methyl 5-(3-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Major Products Formed
Sulfonamide Derivatives: Formed by substitution with amines
Sulfonate Derivatives: Formed by substitution with alcohols
Sulfoxides and Sulfones: Formed by oxidation of the thiophene ring
科学的研究の応用
Methyl 5-(3-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its chemical stability and reactivity.
作用機序
The mechanism of action of Methyl 5-(3-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorosulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites in biological molecules.
類似化合物との比較
Similar Compounds
Methyl 5-(3-chlorophenyl)-3-(sulfonyl)thiophene-2-carboxylate: Similar structure but lacks the chlorine atom in the sulfonyl group.
Methyl 5-(3-bromophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate: Similar structure but has a bromine atom instead of chlorine in the phenyl group.
Methyl 5-(3-chlorophenyl)-3-(methylsulfonyl)thiophene-2-carboxylate: Similar structure but has a methylsulfonyl group instead of a chlorosulfonyl group.
Uniqueness
Methyl 5-(3-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate is unique due to the presence of both the chlorophenyl and chlorosulfonyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups in the thiophene ring makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C12H8Cl2O4S2 |
|---|---|
分子量 |
351.2 g/mol |
IUPAC名 |
methyl 5-(3-chlorophenyl)-3-chlorosulfonylthiophene-2-carboxylate |
InChI |
InChI=1S/C12H8Cl2O4S2/c1-18-12(15)11-10(20(14,16)17)6-9(19-11)7-3-2-4-8(13)5-7/h2-6H,1H3 |
InChIキー |
BCQRCRBYALTUNQ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=C(S1)C2=CC(=CC=C2)Cl)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3S,5S)-1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-(2-methylpropyl)-2-(1,3-oxazol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13169125.png)


![3,3,3-trifluoro-2-{[(1S)-1-phenylethyl]amino}propan-1-ol](/img/structure/B13169139.png)



![3-[(Furan-3-yl)methyl]azetidine](/img/structure/B13169155.png)

![1-[1-(Aminomethyl)cyclopentyl]-2,2-dimethylpropan-1-OL](/img/structure/B13169162.png)

![1-[(2-Bromophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13169175.png)

![2-[5-(Thiophen-2-yl)furan-2-yl]acetic acid](/img/structure/B13169206.png)
